molecular formula C16H23N3O5S B1531165 Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate CAS No. 1240529-44-5

Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate

Cat. No. B1531165
CAS RN: 1240529-44-5
M. Wt: 369.4 g/mol
InChI Key: KPLJPKRJSMUAGS-UHFFFAOYSA-N
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Description

“Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate” is a versatile chemical compound with immense potential in scientific research. It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 355.41 . The IUPAC name is 4- [ ( { [1- (ethylsulfonyl)-4-piperidinyl]amino}carbonyl)amino]benzoic acid . The InChI code is 1S/C15H21N3O5S/c1-2-24 (22,23)18-9-7-13 (8-10-18)17-15 (21)16-12-5-3-11 (4-6-12)14 (19)20/h3-6,13H,2,7-10H2,1H3, (H,19,20) (H2,16,17,21) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 355.41 . The storage temperature is room temperature .

Scientific Research Applications

Synthetic Intermediates and Biological Activity

  • Selective Reagents for Anion Precipitation : A study by Heininger and Meloan (1992) explored derivatives of piperidine for their ability to selectively precipitate anions such as chromate, molybdate, tungstate, and vanadate from aqueous solutions, highlighting the utility of piperidine derivatives in environmental chemistry and analytical applications Heininger & Meloan, 1992.

  • Antibacterial Compounds : Aziz‐ur‐Rehman et al. (2017) synthesized new derivatives featuring piperidine and sulfamoyl functionalities, showing significant antibacterial activity. This underscores the compound's relevance in developing new antimicrobials Aziz‐ur‐Rehman et al., 2017.

  • Antimycobacterial Activity : Kumar et al. (2008) reported on spiro-piperidin-4-ones showing potent activity against Mycobacterium tuberculosis, indicating the potential for developing novel anti-tuberculosis therapies Kumar et al., 2008.

Material Science and Synthetic Chemistry

  • Solvent Influence on Thermolysis : Bänziger et al. (2002) studied the effect of solvents on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl esters, demonstrating the compound's role in understanding reaction mechanisms and designing specific synthetic pathways Bänziger et al., 2002.

  • High-Pressure Crystal Engineering : Research by Johnstone et al. (2010) on methyl 2-(carbazol-9-yl)benzoate under high pressure to induce phase transitions provides insights into crystal engineering and the design of materials with desired properties Johnstone et al., 2010.

Safety and Hazards

The compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-[(1-ethylsulfonylpiperidin-4-yl)carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-3-25(22,23)19-10-8-14(9-11-19)18-16(21)17-13-6-4-12(5-7-13)15(20)24-2/h4-7,14H,3,8-11H2,1-2H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLJPKRJSMUAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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